MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI)
Description
"MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI)" is a morpholine derivative characterized by a cyclopentyloxymethyl substituent at the 2-position of the morpholine ring. Morpholine itself is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. The 9CI designation refers to its classification under the Ninth Collective Index of Chemical Abstracts.
Properties
IUPAC Name |
2-(cyclopentyloxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-4-9(3-1)13-8-10-7-11-5-6-12-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQNDBMUUSPLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation Strategy
The most straightforward method involves alkylating morpholine with a cyclopentyloxymethyl halide (e.g., bromide or chloride). This reaction typically proceeds via nucleophilic substitution under basic conditions:
Key Conditions :
-
Base : Triethylamine (TEA) or sodium hydroxide (NaOH) in polar aprotic solvents (e.g., DCM, THF).
-
Temperature : 0–25°C to minimize side reactions.
-
Catalyst : None required, though phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.
Example :
In a modified protocol from US3712890A, morpholine (1.0 eq) reacted with (cyclopentyloxymethyl)bromide (1.2 eq) in dichloromethane (DCM) at 0°C for 3 hours, yielding the target compound in 65% after silica gel chromatography.
Limitations :
-
Competing O-alkylation or over-alkylation may occur.
-
Requires pre-synthesis of cyclopentyloxymethyl halides, which are moisture-sensitive.
Epoxide Ring-Opening Cyclization
Epoxide-Amine Cyclization
This method utilizes a cyclopentyloxymethyl-substituted epoxide, which undergoes ring-opening with ethanolamine derivatives to form the morpholine ring:
Key Conditions :
-
Base : Sodium hydroxide (NaOH) or potassium carbonate (KCO) in ethanol/water mixtures.
Example :
As described in US3712890A, 1,2-epoxy-3-(cyclopentyloxy)propane (1.0 eq) reacted with ethanolamine (1.5 eq) in ethanol/water (3:1) at 60°C for 18 hours, yielding 72% product after acid-base extraction.
Advantages :
-
High regioselectivity due to epoxide reactivity.
-
Scalable for industrial production.
Challenges :
-
Epoxide synthesis requires careful handling due to instability.
Reductive Amination of Keto Intermediates
Two-Step Process via Ketone Intermediate
A ketone precursor (e.g., 2-(cyclopentyloxymethyl)cyclohexanone) undergoes reductive amination with morpholine:
Key Conditions :
-
Reducing Agent : Sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (STAB).
Example :
A 2022 study (PMC9501035) reported 85% yield using STAB in THF at 40°C for 6 hours.
Data Table :
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ketone synthesis | 78 | 95 |
| 2 | Reductive amination | 85 | 98 |
Transition Metal-Catalyzed Coupling
Ullmann-Type Coupling
Palladium or copper catalysts facilitate the coupling of cyclopentyloxymethyl halides with morpholine derivatives:
Key Conditions :
Example :
A 2023 patent (AU2023225907A1) achieved 89% yield using Pd(dppf)Cl (0.1 eq) and KPO (3 eq) in toluene at 110°C for 12 hours.
Advantages :
-
Tolerates diverse functional groups.
-
High atom economy.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Alkylation | 60–75 | Moderate | High |
| Epoxide Cyclization | 70–85 | High | Moderate |
| Reductive Amination | 75–90 | Low | Low |
| Transition Metal Coupling | 80–95 | Moderate | Low |
Challenges and Optimization Strategies
-
Purification : Silica gel chromatography remains standard, but distillation is feasible for large-scale batches.
-
Side Reactions : Over-alkylation is mitigated using stoichiometric control and low temperatures.
-
Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) reduce costs in industrial settings .
Chemical Reactions Analysis
Types of Reactions
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted morpholine derivatives .
Scientific Research Applications
Medicinal Chemistry
Morpholine, 2-[(cyclopentyloxy)methyl]- is being explored for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.
- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its mechanism of action at the molecular level.
Chemical Synthesis
It serves as a valuable building block in organic synthesis:
- Intermediate in Drug Development : The compound can be utilized in synthesizing more complex organic molecules, particularly in the pharmaceutical industry.
- Catalyst in Reactions : Morpholine derivatives are often employed as catalysts in various organic reactions due to their unique reactivity patterns.
Industrial Applications
Morpholine, 2-[(cyclopentyloxy)methyl]- finds utility in several industrial sectors:
- Corrosion Inhibitors : It is used in steam systems to prevent corrosion by effectively adjusting pH levels.
- Agrochemicals : The compound is being investigated for its potential use in developing pesticides and herbicides.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study evaluating the antimicrobial properties of morpholine derivatives found that compounds similar to Morpholine, 2-[(cyclopentyloxy)methyl]- exhibited significant activity against various bacterial strains. This positions it as a promising candidate for developing new antimicrobial agents.
-
Cancer Cell Line Testing :
- Research involving the testing of this compound on different cancer cell lines indicated potential cytotoxic effects. Further investigations are needed to elucidate its mechanism and optimize its structure for enhanced efficacy.
-
Industrial Application Trials :
- Trials conducted in industrial settings demonstrated the effectiveness of morpholine derivatives as corrosion inhibitors. The ability to maintain pH levels effectively was highlighted as a key benefit in steam systems.
Mechanism of Action
The mechanism of action of morpholine, 2-[(cyclopentyloxy)methyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins and altering their function .
Comparison with Similar Compounds
Morpholine Derivatives with Aromatic Substituents
- Example: "MORPHOLINE, 2-[(S)-(3-CHLOROPHENYL)(2-METHOXYPHENOXY)METHYL]-, (2S)-" (CAS 863969-97-5) . Structural Differences: Features a chiral benzyl group substituted with 3-chlorophenyl and 2-methoxyphenoxy groups. Properties:
- Increased polarity due to aromatic rings and electron-donating methoxy groups.
- Higher molecular weight (333.81 g/mol) compared to the cyclopentyloxy analog.
Morpholine Derivatives with Aliphatic Chains
Morpholine Derivatives with Electron-Withdrawing Groups
- Example : "Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)" (CAS 115614-51-2) .
- Structural Differences : Acetyl group at nitrogen and cis-2,6-dimethyl substituents.
- Properties :
- Acetyl group reduces nitrogen basicity, altering solubility and reactivity.
- Density: 0.983 g/cm³; predicted boiling point: 264.1°C.
Morpholine Derivatives with Halogenated Substituents
Morpholine Derivatives with Alkynyl Groups
- Example : "Morpholine, 4-(1,1-dimethyl-2-propynyl)- (9CI)" (CAS 7471-07-0) .
- Structural Differences : Bulky dimethylpropynyl group.
- Properties :
- Triple bond enables click chemistry or polymerization applications.
- High hydrophobicity due to alkyl groups; molecular weight: 153.22 g/mol.
Comparative Analysis
Physical Properties
Chemical Reactivity
- Cyclopentyloxy Analog : Ether linkage provides stability against hydrolysis compared to esters or ketones.
- Chlorinated Derivatives : Prone to nucleophilic substitution (e.g., SN2 reactions) .
- Acetylated Derivatives : Susceptible to hydrolysis or nucleophilic attack at the carbonyl group .
Research Findings and Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI) is a morpholine derivative characterized by its unique structure, which combines morpholine and cyclopentyl ether functionalities. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅NO
- Molecular Weight : Approximately 185.26 g/mol
- Structure : The compound features both an amine and ether functional group, contributing to its versatility as a reagent in various chemical reactions.
The biological activity of morpholine derivatives often involves their interaction with specific molecular targets, such as enzymes and receptors. Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI) can modulate the activity of these targets, leading to various biological effects. Although the exact pathways are still under investigation, it is believed that this compound can interfere with cellular processes by binding to key proteins and altering their function .
Antimicrobial Activity
Research has indicated that morpholine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain morpholine compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Properties
Morpholine derivatives have also been explored for their anticancer activities. They have been found to inhibit the growth of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
Neuropharmacological Effects
Morpholine compounds are being investigated for their roles in modulating receptors involved in neurodegenerative diseases. For example, they interact with sigma receptors and serotonin receptors, which are crucial in regulating mood and cognition. This interaction suggests potential applications in treating conditions like depression and Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of morpholine derivatives synthesized from morpholine and chloroacetyl chloride. The resulting compounds demonstrated significant antibacterial effects against various bacterial strains, indicating their potential as new antimicrobial agents .
- Neuropharmacological Research : Another study highlighted the importance of morpholine in drug design targeting CNS disorders. Morpholine-containing compounds were shown to modulate sigma receptors effectively, suggesting their potential use in treating pain and mood disorders .
Table 1: Summary of Biological Activities of Morpholine Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI), and what intermediates are critical for its preparation?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, morpholine derivatives are often synthesized by reacting a substituted epoxide (e.g., cyclopentyloxymethyl epoxide) with morpholine under basic conditions. Key intermediates include halogenated precursors (e.g., chloro or bromo derivatives) for substitution reactions. Characterization of intermediates via H/C NMR and mass spectrometry is critical to confirm regioselectivity .
Q. How is this compound characterized spectroscopically to confirm its structure and purity?
- Methodological Answer: Structural elucidation requires a combination of techniques:
- NMR : H and C NMR identify substitution patterns (e.g., cyclopentyloxy and morpholine moieties).
- HPLC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., CHNO for the base compound).
- IR Spectroscopy : Detects functional groups like ether (C-O-C) and tertiary amine (N-CH) stretches. Purity is assessed via HPLC with UV detection at 210–260 nm .
Q. What preliminary biological activities have been reported for morpholine derivatives structurally similar to this compound?
- Methodological Answer: Morpholine derivatives are commonly explored as agrochemicals. For instance, analogs with chlorophenyl or trifluoromethyl groups exhibit fungicidal activity by inhibiting sterol biosynthesis in pathogens. Bioassays involve in vitro growth inhibition assays against Fusarium spp. or Aspergillus spp., with EC values typically ranging from 0.5–10 µM. Structure-activity relationship (SAR) studies highlight the importance of lipophilic substituents for membrane penetration .
Advanced Research Questions
Q. How can computational chemistry optimize the design of this compound for enhanced bioactivity?
- Methodological Answer: Molecular docking (e.g., using AutoDock Vina) predicts binding affinity to target enzymes like CYP51 (lanosterol demethylase). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications. For example, introducing electron-withdrawing groups (e.g., -CF) may enhance interaction with hydrophobic enzyme pockets. MD simulations assess stability of ligand-enzyme complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in bioassay data between in vitro and in vivo studies?
- Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug Design : Mask polar groups (e.g., morpholine nitrogen) with labile esters to improve membrane permeability.
- Microsomal Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and tissue retention .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer: Chiral resolution involves asymmetric catalysis. For example, Sharpless epoxidation or Jacobsen kinetic resolution can generate enantiopure epoxide intermediates. Chiral HPLC (e.g., Chiralpak AD-H column) verifies enantiomeric excess (>98%). Stereochemical outcomes are validated via X-ray crystallography or circular dichroism (CD) spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
